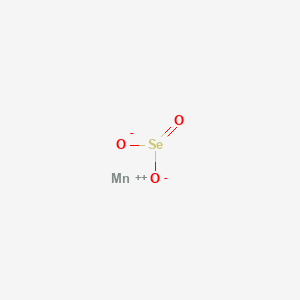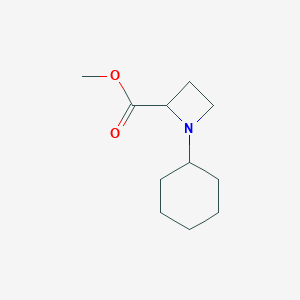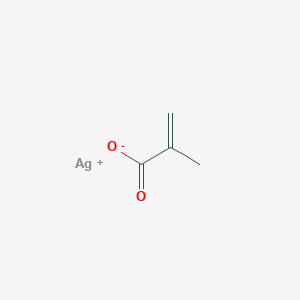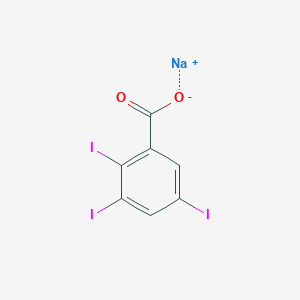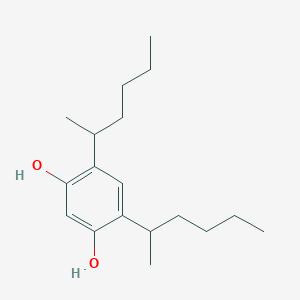
4,6-Bis(1-methylpentyl)resorcinol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,6-Bis(1-methylpentyl)resorcinol, also known as BMPR, is a chemical compound that belongs to the resorcinol family. It has gained significant attention in the scientific community due to its potential applications as a UV absorber, antioxidant, and antimicrobial agent.
Aplicaciones Científicas De Investigación
4,6-Bis(1-methylpentyl)resorcinol has been extensively studied for its potential applications in various fields. In the cosmetic industry, 4,6-Bis(1-methylpentyl)resorcinol has been used as a UV absorber and antioxidant in sunscreens and other skincare products. In the food industry, 4,6-Bis(1-methylpentyl)resorcinol has been shown to have antimicrobial properties, making it a potential candidate for food preservation. Additionally, 4,6-Bis(1-methylpentyl)resorcinol has been studied for its potential use as a drug delivery system and as an agent for cancer treatment.
Mecanismo De Acción
The mechanism of action of 4,6-Bis(1-methylpentyl)resorcinol is not fully understood, but it is believed to work by scavenging free radicals and preventing oxidative damage. 4,6-Bis(1-methylpentyl)resorcinol has also been shown to inhibit the growth of various microorganisms, including bacteria and fungi.
Efectos Bioquímicos Y Fisiológicos
4,6-Bis(1-methylpentyl)resorcinol has been shown to have a low toxicity profile and is generally considered safe for use in various applications. In vitro studies have shown that 4,6-Bis(1-methylpentyl)resorcinol can inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer treatment. Additionally, 4,6-Bis(1-methylpentyl)resorcinol has been shown to have anti-inflammatory properties and can reduce oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 4,6-Bis(1-methylpentyl)resorcinol is its low toxicity profile, making it a safe compound to work with in lab experiments. However, 4,6-Bis(1-methylpentyl)resorcinol is a relatively new compound, and more research is needed to fully understand its properties and potential applications.
Direcciones Futuras
There are several future directions for research on 4,6-Bis(1-methylpentyl)resorcinol. One area of interest is the development of 4,6-Bis(1-methylpentyl)resorcinol as a drug delivery system, which could potentially improve the efficacy of cancer treatments. Additionally, more research is needed to fully understand the mechanism of action of 4,6-Bis(1-methylpentyl)resorcinol and its potential applications in various fields, including food preservation and cosmetic products. Finally, the synthesis method of 4,6-Bis(1-methylpentyl)resorcinol could be optimized to improve yield and reduce costs, making it more accessible for various applications.
Conclusion:
In conclusion, 4,6-Bis(1-methylpentyl)resorcinol is a promising compound with potential applications in various fields. Its low toxicity profile and antimicrobial, antioxidant, and anti-inflammatory properties make it a potential candidate for drug delivery systems, cancer treatment, food preservation, and cosmetic products. Further research is needed to fully understand the properties and potential applications of 4,6-Bis(1-methylpentyl)resorcinol.
Métodos De Síntesis
4,6-Bis(1-methylpentyl)resorcinol can be synthesized by reacting resorcinol with 1-methylpentyl chloride in the presence of a base catalyst. The reaction takes place at high temperature and pressure, and the yield of 4,6-Bis(1-methylpentyl)resorcinol can be improved by optimizing the reaction conditions.
Propiedades
Número CAS |
17048-38-3 |
|---|---|
Nombre del producto |
4,6-Bis(1-methylpentyl)resorcinol |
Fórmula molecular |
C18H30O2 |
Peso molecular |
278.4 g/mol |
Nombre IUPAC |
4,6-di(hexan-2-yl)benzene-1,3-diol |
InChI |
InChI=1S/C18H30O2/c1-5-7-9-13(3)15-11-16(14(4)10-8-6-2)18(20)12-17(15)19/h11-14,19-20H,5-10H2,1-4H3 |
Clave InChI |
PJKFUVDARBUTMP-UHFFFAOYSA-N |
SMILES |
CCCCC(C)C1=CC(=C(C=C1O)O)C(C)CCCC |
SMILES canónico |
CCCCC(C)C1=CC(=C(C=C1O)O)C(C)CCCC |
Sinónimos |
4,6-dihexan-2-ylbenzene-1,3-diol |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



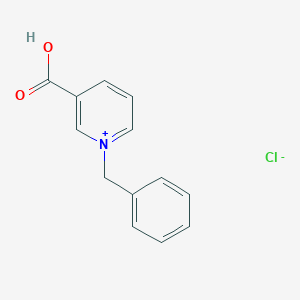
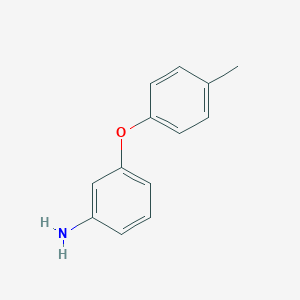
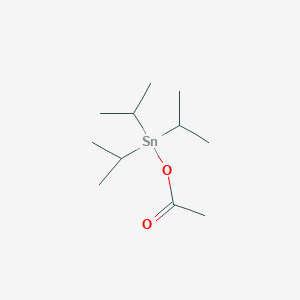
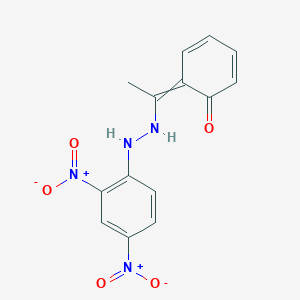
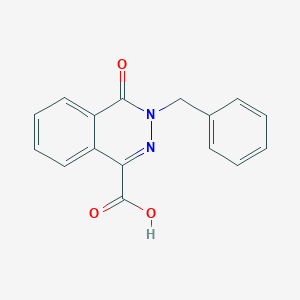

![(E)-4-[Dibromo-[(E)-4-oxopent-2-en-2-yl]oxystannyl]oxypent-3-en-2-one](/img/structure/B100181.png)
